2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid
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Overview
Description
Synthesis Analysis
The synthesis of fluorenylmethoxycarbonyl derivatives involves several key steps, including the preparation of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines and their condensation to afford protected amino acids or their derivatives. One method includes the K2CO3-catalyzed N-alkylation of N,O-bis(tert-butoxycarbonyl)hydroxylamine, followed by condensation with polystyrene to facilitate the synthesis of N-substituted hydroxamic acids (Mellor & Chan, 1997).
Molecular Structure Analysis
The molecular structure of fluorenylmethoxycarbonyl derivatives often features a planar acetic acid moiety with attached groups at specific angles, contributing to their chemical behavior and reactivity. For example, 2-Amino-2-(2-fluorophenyl)acetic acid exhibits a planar acetate anion with a dihedral angle of 105.5 degrees, indicating structured spatial arrangement (Burns & Hagaman, 1993).
Chemical Reactions and Properties
Fluorenylmethoxycarbonyl derivatives participate in various chemical reactions, including the introduction of the Fmoc protecting group into amines, acids, alcohols, and other functional groups. A mild, rapid, and chemoselective procedure involves using 9-chloro-9-phenylfluorene for the protection of amino acids and their derivatives, demonstrating the compound's versatility in synthesis (Soley & Taylor, 2019).
Physical Properties Analysis
The physical properties of fluorenylmethoxycarbonyl derivatives, such as solubility and crystalline structure, are crucial for their application in peptide synthesis. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, for instance, allows for easy removal under mild basic conditions without affecting other sensitive functional groups, making it highly suitable for iterative peptide synthesis processes (Gioeli & Chattopadhyaya, 1982).
Chemical Properties Analysis
The chemical properties of the Fmoc group, such as its stability under various conditions and reactivity towards different reagents, are fundamental to its widespread use in peptide chemistry. The Fmoc group's ability to protect hydroxy-groups efficiently, alongside its compatibility with a range of acid- and base-labile protecting groups, showcases its chemical versatility (Gioeli & Chattopadhyaya, 1982).
Scientific Research Applications
Convenient Synthesis Approach
A notable application of 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid, or a closely related derivative, is found in its synthesis process. One study demonstrates a convenient synthesis route for 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, highlighting the chemical's utility in creating complex organic molecules Le & Goodnow, 2004.
Protecting Group in Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group, derived from fluoren-9-ylmethoxycarbonyl compounds, is extensively used as a protecting group for amino acids in peptide synthesis. This application is crucial for preventing unwanted reactions at the amino group during the synthesis process, thereby ensuring the production of desired peptide sequences with high purity Soley & Taylor, 2019.
Solid-Phase Synthesis Applications
Another research application involves the use of N-Fluoren-9-ylmethoxycarbonyl derivatives in solid-phase synthesis, specifically for the generation of N-alkylhydroxamic acids. This method showcases the versatility of fluorenylmethoxycarbonyl derivatives in facilitating the synthesis of structurally diverse organic compounds Mellor & Chan, 1997.
Safety And Hazards
properties
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)13-16-9-11-17(12-10-16)14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKYGLCUQGQTNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid | |
CAS RN |
176504-01-1 |
Source
|
Record name | 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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